REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[Br:4][C:5]1[CH:6]=[C:7]2[C:12](=O)[O:11][C:9](=[O:10])[C:8]2=[CH:14][CH:15]=1.Cl>C(O)C>[Br:4][C:5]1[CH:6]=[C:7]2[C:8](=[CH:14][CH:15]=1)[C:9](=[O:10])[NH:3][NH:2][C:12]2=[O:11] |f:0.1|
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Name
|
|
Quantity
|
2 mL
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Type
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reactant
|
Smiles
|
O.NN
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Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C(C(=O)OC2=O)=CC1
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Name
|
|
Quantity
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70 mL
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Type
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solvent
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Smiles
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C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred at 90° C. for 24 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The title compound precipitated as a white solid
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Type
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FILTRATION
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Details
|
was collected by filtration (4.86 g, 61%)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2C(NNC(C2=CC1)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |